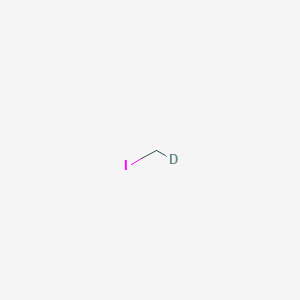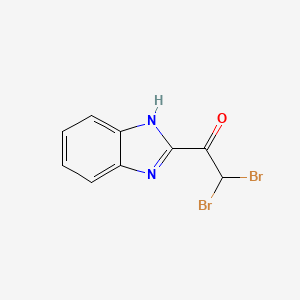
N-benzylcyclobutanamine
Overview
Description
N-benzylcyclobutanamine is an organic compound that is widely used in the scientific community as a research tool. It is a cyclic amine with a benzyl group on the nitrogen atom and has been extensively studied in both laboratory and clinical settings. This compound has a wide variety of applications in research, including its use as a tool for synthesis, as a reagent in biochemical and physiological studies, and as a tool for studying the mechanism of action of drugs. In
Scientific Research Applications
Synthesis and Biological Activity
N-benzylcyclobutanamine and related compounds have been explored extensively in the synthesis of various heterocyclic compounds with potential biological activities. For instance, the research by (R. Mohareb, J. Ho, & Fatma O. Alfarouk, 2007) highlights the use of N-benzoyl cyanoacetylhydrazine, a related compound, in synthesizing new heterocyclic compounds that exhibited antibacterial and antifungal activities upon screening.
Antimicrobial and Anticancer Applications
Studies like those by (Mahmoud N. Abdelaziz, E. Zarie, & A. Sarhan, 2019) and (F. Hackenberg & M. Tacke, 2014) have demonstrated the potential of benzyl-substituted compounds in serving as antimicrobial and anticancer drugs. The synthesis of new polycyclic compounds, including benzyl-substituted compounds, has shown promising results in terms of antimicrobial activity.
Photodynamic Therapy Applications
In the realm of antimicrobial photodynamic therapy (aPDT), research by (Yanyan Fang, Tianlong Liu, Qianli Zou, Yuxia Zhao, & Feipeng Wu, 2016) has explored the use of benzylidene cyclopentanone based photosensitizers, demonstrating their effectiveness in inactivating methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.
Pharmaceutical Chemistry
Further, studies like those by (S. Patil, S. Patil, & Renukadevi Patil, 2017) have focused on the medicinal applications of benzimidazole- and indole-based macrocycles, which are structurally related to this compound, showing their effectiveness in antimicrobial and anticancer activities.
Other Applications
Other notable applications include the development of novel acyl coenzyme A: diacylglycerol acyltransferase 1 inhibitors, as discussed by (Yoshihisa Nakada et al., 2010), which hold potential in the treatment of obesity and metabolic syndrome.
Properties
IUPAC Name |
N-benzylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-12-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPTTPXCZRLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572023 | |
| Record name | N-Benzylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32861-52-2 | |
| Record name | N-Benzylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)
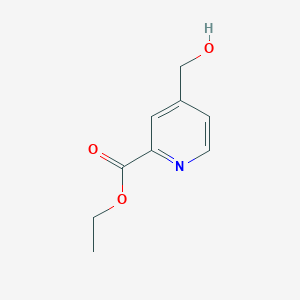



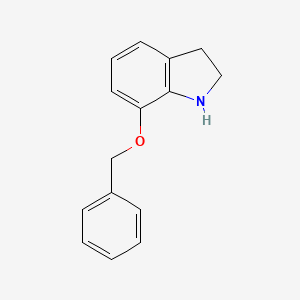
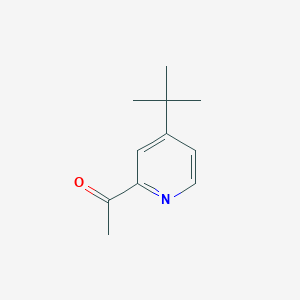
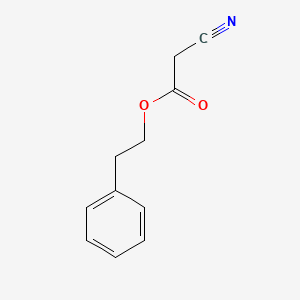
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)
